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Off-Target Effects of PF-477736, a CHK1 Inhibitor

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Compound of Interest		
Compound Name:	PF-4479745	
Cat. No.:	B610036	Get Quote

Disclaimer: Initial searches for the compound "**PF-4479745**" did not yield any specific information. However, extensive data is available for a closely related compound, the Checkpoint Kinase 1 (CHK1) inhibitor PF-477736. This technical guide will focus on the off-target effects of PF-477736, which is presumed to be the intended subject of inquiry due to the similarity in nomenclature.

This in-depth technical guide provides a comprehensive overview of the off-target effects of PF-477736, a potent and selective ATP-competitive inhibitor of CHK1. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's selectivity profile and potential for off-target liabilities.

Quantitative Analysis of Off-Target Interactions

The selectivity of PF-477736 has been evaluated against a panel of kinases. The following tables summarize the inhibitory activity of PF-477736 against its primary target, CHK1, and a selection of off-target kinases.

Table 1: Potency of PF-477736 against Primary and Secondary Targets



Target	Assay Type	K_i_ (nM)	IC_50_ (nM)	Selectivity vs. CHK1 (fold)
CHK1	Cell-free	0.49	-	1
CHK2	Cell-free	47	-	~96
VEGFR2	Cell-free	8	-	~16
Fms (CSF1R)	Cell-free	10	-	~20
Yes	Cell-free	14	-	~29
Aurora-A	Cell-free	-	23	~47
FGFR3	Cell-free	-	23	~47
Flt3	Cell-free	-	25	~51
Ret	Cell-free	-	39	~80
CDK1	Cell-free	9900	-	~20,204

Data compiled from multiple sources.[1][2][3]

Table 2: Anti-proliferative Activity in p53-Deficient Cancer Cell Lines

Cell Line	Cancer Type	EC_50_ for Checkpoint Abrogation (nM)
CA46	Burkitt's Lymphoma	45
HeLa	Cervical Cancer	38
HT29	Colorectal Cancer	42

EC_50_ values represent the concentration of PF-477736 required to inhibit camptothecin-induced G2 arrest.[3]

Experimental Protocols Biochemical Kinase Inhibition Assay (Cell-free)



This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Protocol:

- Reaction Mixture Preparation: A 96-well plate is prepared with an assay buffer containing 50 mM TRIS (pH 7.5), 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, 28 units/mL lactate dehydrogenase, 16 units/mL pyruvate kinase, 3 mM DTT, 0.125 mM Syntide-2 (substrate), 0.15 mM ATP, and 25 mM magnesium chloride.[1]
- Compound Addition: Serial dilutions of PF-477736 are added to the wells.
- Enzyme Initiation: The reaction is initiated by the addition of 1 nM of the CHK1 kinase domain.[1]
- Incubation: The plate is incubated for 20 minutes at 30°C.[1]
- Data Acquisition: The inhibition of kinase activity is measured by monitoring the decrease in NADH concentration, which is coupled to ATP consumption.
- Data Analysis: Initial velocities are determined in the presence of varying inhibitor concentrations. The data are then fitted to a kinetic model for competitive inhibition to calculate the K i value.[1]

Cellular Checkpoint Abrogation Assay

This cell-based assay assesses the ability of an inhibitor to override a DNA damage-induced cell cycle checkpoint.

Protocol:

- Cell Seeding: p53-defective human cancer cell lines (e.g., CA46, HeLa, HT29) are seeded in 96-well plates and allowed to adhere.
- DNA Damage Induction: Cells are treated with a DNA-damaging agent, such as camptothecin, to induce cell cycle arrest in the S or G2/M phase.
- Inhibitor Treatment: Serial dilutions of PF-477736 are added to the cells.

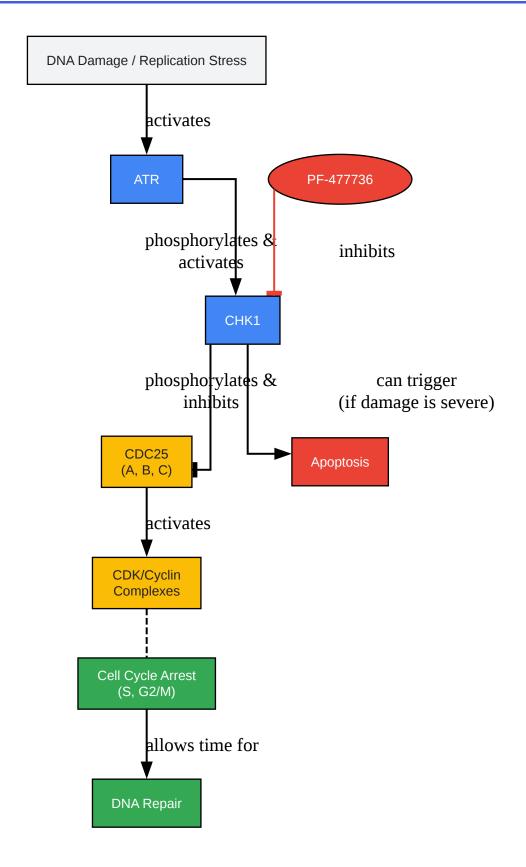


- Incubation: Cells are incubated for a defined period (e.g., 16 hours).[2]
- Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
- Data Analysis: The concentration of PF-477736 that causes a 50% reduction in the population of arrested cells (EC 50) is calculated.

Signaling Pathways and Visualizations CHK1 Signaling Pathway

CHK1 is a key serine/threonine kinase in the DNA damage response (DDR) pathway. It is primarily activated by ATR (Ataxia Telangiectasia and Rad3-related) in response to single-strand DNA breaks and replication stress. Activated CHK1 phosphorylates downstream targets, such as CDC25 phosphatases, leading to their inactivation and subsequent cell cycle arrest, providing time for DNA repair.





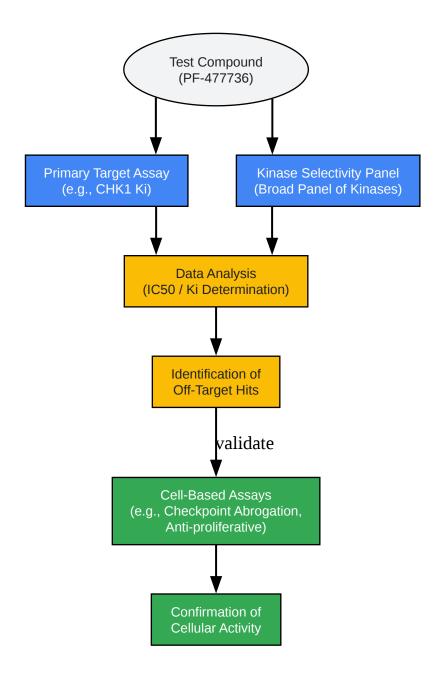
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Caption: The CHK1 signaling pathway in response to DNA damage.



Experimental Workflow for Off-Target Kinase Profiling

The following diagram illustrates a typical workflow for identifying the off-target effects of a kinase inhibitor.



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Caption: Workflow for kinase inhibitor off-target profiling.

In conclusion, while PF-477736 is a highly potent inhibitor of CHK1, it exhibits activity against other kinases at higher concentrations. Understanding this off-target profile is crucial for



interpreting experimental results and anticipating potential polypharmacological effects in a therapeutic context. The provided data and protocols serve as a valuable resource for researchers working with this and other CHK1 inhibitors.

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